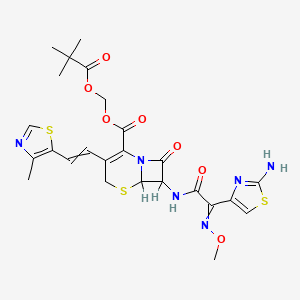
Chlorhydrate de hydromorphone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Hydromorphone hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
Le chlorhydrate de hydromorphone exerce ses effets en se liant aux récepteurs opioïdes du système nerveux central, principalement les récepteurs mu-opioïdes. Cette liaison inhibe les voies de la douleur ascendantes, modifiant la perception et la réponse à la douleur. De plus, il provoque une dépression générale du système nerveux central, conduisant à l’analgésie, à la sédation et à la dépression respiratoire .
Analyse Biochimique
Biochemical Properties
Hydromorphone hydrochloride functions as a full opioid agonist, primarily interacting with the mu-opioid receptors in the central nervous system. These receptors are G-protein coupled receptors that mediate the effects of endogenous opioids. Hydromorphone hydrochloride binds to these receptors, leading to the inhibition of adenylate cyclase, a decrease in cAMP levels, and subsequent reduction in the release of neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline . This interaction results in analgesia, euphoria, and sedation.
Cellular Effects
Hydromorphone hydrochloride exerts significant effects on various cell types, particularly neurons. By binding to mu-opioid receptors on neuronal cells, it inhibits the release of neurotransmitters, thereby modulating pain perception and response. This compound also affects cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell survival and apoptosis . Additionally, hydromorphone hydrochloride can influence gene expression by altering the transcription of genes associated with pain and stress responses.
Molecular Mechanism
At the molecular level, hydromorphone hydrochloride acts by binding to the mu-opioid receptors, which are predominantly located in the brain and spinal cord. This binding triggers a conformational change in the receptor, activating the associated G-proteins. The activated G-proteins then inhibit adenylate cyclase, reducing the production of cAMP. This cascade of events leads to the opening of potassium channels and closing of calcium channels, resulting in hyperpolarization of the neuron and decreased neuronal excitability . The overall effect is a reduction in pain transmission and perception.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydromorphone hydrochloride can vary over time. The compound is known to have a rapid onset of action, with peak plasma concentrations achieved within 30 minutes to an hour after administration . The duration of its analgesic effects typically lasts for 4 to 5 hours. Over time, repeated administration can lead to tolerance, where higher doses are required to achieve the same level of pain relief. Additionally, hydromorphone hydrochloride is subject to metabolic degradation, primarily through glucuronidation in the liver, which can affect its stability and efficacy .
Dosage Effects in Animal Models
In animal models, the effects of hydromorphone hydrochloride vary with dosage. At low doses, it provides effective pain relief with minimal side effects. At higher doses, it can cause significant adverse effects, including respiratory depression, sedation, and gastrointestinal disturbances . Studies in cats and dogs have shown that hydromorphone hydrochloride can induce emesis at higher doses, and its analgesic effects are dose-dependent .
Metabolic Pathways
Hydromorphone hydrochloride is primarily metabolized in the liver through glucuronidation, forming hydromorphone-3-glucuronide . This metabolic pathway involves the enzyme UDP-glucuronosyltransferase-2B7 (UGT2B7). The metabolite is then excreted in the urine. The metabolism of hydromorphone hydrochloride can be influenced by factors such as liver function and the presence of other medications that affect enzyme activity .
Transport and Distribution
Hydromorphone hydrochloride is distributed throughout the body, with a volume of distribution of approximately 4 L/kg . It is about 8-19% bound to plasma proteins, which facilitates its transport in the bloodstream. The compound crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system. Hydromorphone hydrochloride is also distributed to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion .
Subcellular Localization
The subcellular localization of hydromorphone hydrochloride is primarily within the central nervous system, where it binds to mu-opioid receptors on the cell membranes of neurons . This localization is crucial for its analgesic effects, as it allows the compound to modulate neuronal activity and neurotransmitter release. The binding of hydromorphone hydrochloride to these receptors can also influence intracellular signaling pathways and gene expression, further contributing to its pharmacological effects .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le chlorhydrate de hydromorphone est synthétisé à partir de la morphine par une série de réactions chimiques. Les étapes principales impliquent l’hydrogénation de la morphine pour produire de la dihydromorphine, suivie d’une oxydation pour former de la hydromorphone. La dernière étape implique la conversion de la hydromorphone en son sel de chlorhydrate .
Méthodes de Production Industrielle : En milieu industriel, la production de this compound implique l’utilisation de réacteurs d’hydrogénation haute pression et de procédés d’oxydation contrôlés. La pureté et le rendement du produit final sont essentiels, et des mesures strictes de contrôle de la qualité sont mises en œuvre pour garantir la cohérence et la sécurité .
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de hydromorphone subit diverses réactions chimiques, notamment :
Oxydation : Conversion de la dihydromorphine en hydromorphone.
Réduction : Hydrogénation de la morphine en dihydromorphine.
Substitution : Formation du sel de chlorhydrate à partir de la hydromorphone.
Réactifs et Conditions Communes :
Oxydation : Implique généralement l’utilisation d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Gaz hydrogène en présence d’un catalyseur au palladium ou au platine.
Substitution : L’acide chlorhydrique est utilisé pour former le sel de chlorhydrate.
Produits Principaux :
Oxydation : Hydromorphone.
Réduction : Dihydromorphine.
Substitution : this compound.
4. Applications de la Recherche Scientifique
Le this compound a une large gamme d’applications de recherche scientifique :
Comparaison Avec Des Composés Similaires
Le chlorhydrate de hydromorphone est souvent comparé à d’autres analgésiques opioïdes tels que la morphine, l’oxycodone et le fentanyl. Voici quelques comparaisons clés :
Morphine : Le this compound est plus puissant et a un début d’action plus rapide que la morphine.
Fentanyl : Le fentanyl est plus puissant que le this compound et est souvent utilisé en anesthésie.
Composés Similaires :
- Morphine
- Oxycodone
- Fentanyl
- Tramadol
- Gabapentine
La combinaison unique de puissance, de début d’action rapide et d’efficacité dans la gestion de la douleur du this compound en fait un composé précieux dans les milieux cliniques et de recherche.
Propriétés
IUPAC Name |
(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,16,19H,3,5-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHILEZUETWRSHC-NRGUFEMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90991291 | |
| Record name | Hydromorphone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71-68-1 | |
| Record name | Hydromorphone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydromorphone hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydromorphone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydromorphone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROMORPHONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L960UP2KRW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B1232428.png)


![2-amino-N-[(1S,2R,3R,4R,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1232431.png)





![3-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B1232439.png)
![[(9E)-8-Acetyloxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] 2-methylprop-2-enoate](/img/structure/B1232444.png)
![N-[1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]acetamide](/img/structure/B1232445.png)
